4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as aldehyde, alkyne, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
-
Formation of 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde: : This step involves the iodination of 2-(prop-2-ynyloxy)benzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone: : This intermediate is synthesized by reacting 4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine with hydrazine hydrate in ethanol under reflux conditions.
-
Coupling Reaction: : The final step involves coupling the two intermediates, 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde and {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials. Safety measures and waste management protocols would also be crucial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 3,5-Diiodo-2-(prop-2-ynyloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products Formed
Oxidation: 3,5-Diiodo-2-(prop-2-ynyloxy)benzoic acid.
Reduction: 3,5-Diiodo-2-(prop-2-ynyloxy)benzyl alcohol.
Substitution: 3,5-Diazido-2-(prop-2-ynyloxy)benzaldehyde, 3,5-Dicyano-2-(prop-2-ynyloxy)benzaldehyde.
Scientific Research Applications
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
-
Biology: : The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
-
Industry: : The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse reactivity.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The triazine moiety can interact with nucleic acids, potentially affecting gene expression. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-ynyloxy)benzaldehyde: Lacks the iodine atoms and triazine moiety, making it less reactive and versatile.
4-(4-Benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: Lacks the aldehyde and alkyne groups, limiting its reactivity in organic synthesis.
3,5-Diiodo-2-hydroxybenzaldehyde:
Uniqueness
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[3,5-DIIODO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer diverse reactivity and potential applications. The presence of iodine atoms, an alkyne group, an aldehyde group, and a triazine moiety makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C32H31I2N7O |
---|---|
Molecular Weight |
783.4g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H31I2N7O/c1-3-17-42-29-25(19-26(33)20-28(29)34)21-35-40-31-37-30(36-27-11-9-22(2)10-12-27)38-32(39-31)41-15-13-24(14-16-41)18-23-7-5-4-6-8-23/h1,4-12,19-21,24H,13-18H2,2H3,(H2,36,37,38,39,40)/b35-21+ |
InChI Key |
HNYLYFHRGZEXRY-XICOUIIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C(=CC(=C5)I)I)OCC#C |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C(=CC(=C5)I)I)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.